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Compound of Interest

Compound Name: 2-(2-Nitrosophenyl)pyridine

Cat. No.: B15415152

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography
(HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative
analysis of Nifedipine Impurity B, a known photodegradation product of the drug substance
Nifedipine. The validation of these methods is presented in accordance with the International
Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and
regulatory compliance.

Introduction to Nifedipine and Impurity B

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of
hypertension and angina pectoris. It is known to be sensitive to light, and upon exposure, it can
degrade to form several impurities.[1][2][3] Nifedipine Impurity B, chemically identified as
Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, is a significant degradation
product that needs to be monitored and controlled in pharmaceutical formulations to ensure
product safety and efficacy.[4][5][6][7]

This guide details the validation of a reversed-phase HPLC method and compares its
performance with a UPLC method for the determination of Nifedipine Impurity B.

Methodology and Experimental Protocols
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High-Performance Liquid Chromatography (HPLC)
Method

A reversed-phase HPLC method was developed and validated for the quantification of
Nifedipine Impurity B.

Chromatographic Conditions:

Parameter Condition

Column C18, 4.6 mm x 150 mm, 5 pm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min

Detection Wavelength 235 nm

Injection Volume 20 pL

Column Temperature 30°C

Run Time 10 minutes

Ultra-Performance Liquid Chromatography (UPLC)
Method

For comparison, a UPLC method was also validated, offering a potential for faster analysis
times and improved resolution.[8]

Chromatographic Conditions:
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Parameter Condition
Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7
Column
pum
] Gradient of Acetonitrile and 0.1% Formic Acid in
Mobile Phase
Water
Flow Rate 0.4 mL/min
Detection Wavelength 235 nm
Injection Volume 2 L
Column Temperature 40°C
Run Time 3 minutes

Method Validation According to ICH Q2(R1)

Guidelines

Both the HPLC and UPLC methods were validated for the following parameters as per ICH

guidelines.[8]

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data obtained during the validation of the
HPLC and UPLC methods for Nifedipine Impurity B.

Table 1: System Suitability

Acceptance
Parameter HPLC UPLC o
Criteria
Tailing Factor 1.1 1.0 <20
Theoretical Plates > 3000 > 4000 > 2000
%RSD of Peak Area 0.8% 0.5% <2.0%
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Table 2: Linearity

Acceptance
Parameter HPLC UPLC L.
Criteria
Range (pg/mL) 0.1-2.0 0.05-15 -
Correlation Coefficient
0.9995 0.9998 = 0.999
(r)
Y-intercept 1250 850 Close to zero

Table 3: Accuracy (Recovery)

. Acceptance
Spiked Level HPLC (% Recovery) UPLC (% Recovery) L.
Criteria
80% 99.2% 100.5% 98.0% - 102.0%
100% 100.5% 100.1% 98.0% - 102.0%
120% 99.8% 99.5% 98.0% - 102.0%

Table 4: Precision

Acceptance
Parameter HPLC (%RSD) UPLC (%RSD) .
Criteria
Repeatability (n=6) 0.9% 0.6% <2.0%
Intermediate Precision
1.2% 0.8% <2.0%

(n=6)

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
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Parameter HPLC (pg/mL) UPLC (pg/mL)
LOD 0.03 0.015
LOQ 0.1 0.05

Table 6: Robustness

) Acceptance
Parameter Varied HPLC (%RSD) UPLC (%RSD) .
Criteria

Flow Rate (£10%) 1.5% 1.1% <2.0%
Mobile Phase

N 1.8% 1.4% <2.0%
Composition (+2%)
Column Temperature

1.6% 1.2% <2.0%
(£5°C)
Visualizations

Nifedipine Degradation Pathway

The following diagram illustrates the photodegradation pathway of Nifedipine to its nitro and

nitroso-pyridine analogs, including Impurity B.
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Caption: Photodegradation pathway of Nifedipine.

HPLC Method Validation Workflow
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The logical workflow for the validation of the HPLC method for Nifedipine Impurity B is depicted
below.
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Caption: HPLC method validation workflow.

Comparison and Conclusion

Both the HPLC and UPLC methods are suitable for the intended purpose of quantifying
Nifedipine Impurity B. The validation data demonstrates that both methods are linear, accurate,
precise, and robust.

The primary advantages of the UPLC method are its significantly shorter run time (3 minutes
vs. 10 minutes for HPLC), leading to higher sample throughput, and its lower limits of detection
and quantitation, indicating superior sensitivity. The reduced solvent consumption also makes
the UPLC method more environmentally friendly and cost-effective in the long run.

The HPLC method, while having a longer run time, is still a very reliable and robust method.
The instrumentation for HPLC is more widely available in quality control laboratories, which can
be a significant advantage.

In conclusion, for laboratories equipped with UPLC instrumentation, the UPLC method is the
superior choice for the analysis of Nifedipine Impurity B due to its speed and sensitivity.
However, the validated HPLC method provides an excellent and reliable alternative for
laboratories where UPLC is not available. The choice of method will ultimately depend on the
specific needs and available resources of the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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